(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
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Overview
Description
(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is a chiral compound with a complex structure that includes a benzo[b][1,4]oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine typically involves the formation of the oxazine ring followed by the introduction of the methyl and methanamine groups. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context of its use, such as its role in a biological system or its function as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with a single methyl group.
Methenamine: Known for its use as a urinary antiseptic.
Benzoxazines: A class of compounds with similar ring structures but different substituents.
Uniqueness
(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is unique due to its specific chiral configuration and the presence of both a benzo[b][1,4]oxazine ring and a methanamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(2S)-4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl]methanamine |
InChI |
InChI=1S/C10H14N2O/c1-12-7-8(6-11)13-10-5-3-2-4-9(10)12/h2-5,8H,6-7,11H2,1H3/t8-/m0/s1 |
InChI Key |
VPYSMSLDVAQICD-QMMMGPOBSA-N |
Isomeric SMILES |
CN1C[C@@H](OC2=CC=CC=C21)CN |
Canonical SMILES |
CN1CC(OC2=CC=CC=C21)CN |
Origin of Product |
United States |
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